molecular formula C21H32N2O B11392713 1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11392713
M. Wt: 328.5 g/mol
InChI Key: RGYWTEXKJPCOPQ-UHFFFAOYSA-N
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Description

1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound featuring a piperidine ring substituted with a 3-methylbenzoyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3-Methylbenzoyl Group: This step involves the acylation of the piperidine ring using 3-methylbenzoyl chloride in the presence of a base like triethylamine.

    Formation of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction where the piperidine derivative reacts with a suitable azepane precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}morpholine: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the presence of both a piperidine and an azepane ring, which can confer distinct chemical and biological properties compared to compounds with only one of these rings.

Properties

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C21H32N2O/c1-18-9-8-10-19(17-18)21(24)23-15-7-4-11-20(23)12-16-22-13-5-2-3-6-14-22/h8-10,17,20H,2-7,11-16H2,1H3

InChI Key

RGYWTEXKJPCOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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